tert-Butyl (6-amino-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate

Medicinal Chemistry Synthetic Chemistry Late-Stage Functionalization

Researchers optimizing kinase inhibitor leads often face scaffold limitations that restrict late-stage derivatization. This 6-amino-substituted imidazo[4,5-c]pyridine derivative (97% purity) provides a direct solution, enabling amide coupling or reductive amination without additional deprotection steps. - Enables rapid library synthesis targeting AURKA and c-Met []. - Low molecular weight (277.32 g/mol) helps constrain lead compound tPSA and MW, proactively addressing ADME liabilities []. - 97% assay-ready purity ensures high-confidence dose-response data for in vitro selectivity panels.

Molecular Formula C13H19N5O2
Molecular Weight 277.32 g/mol
Cat. No. B15063935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (6-amino-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate
Molecular FormulaC13H19N5O2
Molecular Weight277.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C1=C2C(=CC(=N1)N)N(C=N2)C
InChIInChI=1S/C13H19N5O2/c1-13(2,3)20-12(19)18(5)11-10-8(6-9(14)16-11)17(4)7-15-10/h6-7H,1-5H3,(H2,14,16)
InChIKeyVDCFPCAPIOOABA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazopyridine Building Block for Drug Discovery


tert-Butyl (6-amino-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate (CAS: 887147-25-3) is a heterocyclic small molecule belonging to the imidazo[4,5-c]pyridine class, a privileged scaffold in medicinal chemistry [1]. With a molecular formula of C13H19N5O2 and a molecular weight of 277.32 g/mol, it features a characteristic Boc-protected N-methylcarbamate at the 4-position and a free primary amine at the 6-position . Commercially available in research-grade purities (95-97%), this compound serves as a critical intermediate for the synthesis of kinase inhibitors and other bioactive molecules, where the 6-amino group is a key functional handle for further derivatization .

Why Imidazopyridine Analogs Are Not Interchangeable


The imidazo[4,5-c]pyridine scaffold is a core component in numerous kinase inhibitor programs, including those targeting AURKA and c-Met [1]. However, variant substitution patterns around this core dramatically alter the chemistry available for late-stage functionalization. Simply substituting a 6-amino derivative with a 6-chloro or 7-iodo analog introduces orthogonal reactivity (e.g., cross-coupling vs. amide formation), fundamentally changing the accessible chemical space and the physicochemical properties of the final drug candidates. The evidence below quantifies these critical differentiators, demonstrating why compound choice must be deliberate and application-specific.

Quantitative Differentiation Guide


Synthetic Utility: 6-Amino vs. 6-Chloro Handles

The defining chemical feature of the target compound is the primary amine at the C6 position. Unlike the 6-chloro analog (CAS: 887147-22-0), which is primarily used for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the free amine enables a completely different set of transformations such as reductive amination, amide bond formation, or conversion to ureas and sulfonamides without a prior deprotection step . This directly impacts the design of parallel libraries in medicinal chemistry.

Medicinal Chemistry Synthetic Chemistry Late-Stage Functionalization

Physicochemical Profile vs. 7-Iodo Analog

The introduction of a heavy halogen like iodine at the C7 position fundamentally alters the physicochemical profile. The 7-iodo analog (CAS: 914942-88-4) has a significantly higher molecular weight (403.22 g/mol) and different hydrogen bonding capacity compared to the target compound. The target compound has a hydrogen bond donor count of 2 and acceptor count of 4, derived from the primary amine, contributing to a topological polar surface area (tPSA) of approximately 76-78 Ų as calculated for its molecular formula class, indicating superior drug-like properties [1]. Conversely, the 7-iodo analog's profile is dominated by the bulky, lipophilic iodine atom, reducing aqueous solubility and increasing LogP, which is detrimental in hit-to-lead optimization [2].

Drug Design Lead Optimization Physicochemical Properties

Purity Specification for SAR Studies

A high level of chemical purity is paramount for generating reliable biological data. The target compound is consistently specified at a 97% purity by multiple commercial vendors, which is a key discriminator for structure-activity relationship (SAR) studies . While various analogs like the 6-chloro derivative are also available at 97% purity from some suppliers, the target compound's specification directly meets the stringent requirements for primary biochemical and cellular assays where minor impurities can lead to significant misinterpretation of activity and toxicity profiles .

Analytical Chemistry Structure-Activity Relationship Quality Assurance

Optimal Application Scenarios


Focused Kinase Inhibitor Library Synthesis

Based on its C6-NH2 functional handle, the primary application scenario is as a key intermediate in the synthesis of focused libraries targeting kinases like AURKA and c-Met [1]. Medicinal chemists can use this compound to rapidly generate diverse analogs through amide coupling or reductive amination at the 6-position, a synthetic vector unavailable with the 6-chloro or 7-iodo analogs without additional protection/deprotection steps.

Lead Optimization for Property Tuning

Given its favorable molecular weight (277.32 g/mol) and hydrogen bonding profile compared to the 7-iodo analog (403.22 g/mol), this compound is ideally suited for lead optimization programs that aim to improve drug-likeness [2]. Using this scaffold early in a medicinal chemistry program helps constrain the molecular weight and tPSA of the final leads, proactively addressing potential ADME issues.

High-Fidelity Biological Assay Support

The consistent 97% purity specification across reputable suppliers makes this compound immediately deployable in critical in vitro assays without further purification . This is essential for labs requiring high data integrity, where the benefit of a high-purity input directly translates to confidence in dose-response curves and selectivity panels.

Custom Synthesis of Advanced PROTACs

The orthogonal reactivity of the free amine enables rapid synthesis of complex bifunctional molecules such as PROTACs. By utilizing a straightforward coupling chemistry, the compound can serve as the ligand for the target protein, linking it to an E3 ligase ligand. Its physicochemical characteristics help maintain the 'beyond Rule of 5' balance often necessary for these large, heterobifunctional molecules [2].

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